Home > Products > Screening Compounds P19882 > N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide
N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide -

N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide

Catalog Number: EVT-4972175
CAS Number:
Molecular Formula: C15H29N3O
Molecular Weight: 267.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 2: Reacting N-cyclohexyl-2-bromoacetamide with 1-propylpiperazine in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile) to yield N-cyclohexyl-2-(4-propyl-1-piperazinyl)acetamide [].
Mechanism of Action

Although the specific mechanism of action for N-cyclohexyl-2-(4-propyl-1-piperazinyl)acetamide is not elaborated upon in the provided papers, structural similarities to other piperazine derivatives suggest potential interactions with specific receptors and signaling pathways, particularly those involving serotonin, dopamine, and sigma receptors [, , , , ]. Further research is required to elucidate its precise mechanism of action.

Applications
  • Neurological disorders: Analogs have been investigated for potential use in treating conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia [].
  • Psychiatric disorders: Research has explored the use of similar compounds for managing depression, anxiety, and addiction [, ].
  • Pain management: Certain piperazine derivatives exhibit analgesic activity and have been explored for pain relief [, ].

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-Methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is identified as a potent inhibitor of osteoclast differentiation. It exhibits dose-dependent inhibition of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cell formation from bone marrow-derived macrophages []. NAPMA also downregulates the expression of key osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 []. This downregulation consequently leads to decreased bone resorption and actin ring formation. In vivo studies demonstrate NAPMA's protective effect against ovariectomy-induced bone loss, highlighting its potential as a therapeutic agent for osteoporosis and related bone diseases [].

N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz demonstrates strong inhibitory effects on osteoclastogenesis, making it a potential therapeutic target for bone diseases such as osteoporosis []. In vitro studies indicate that PPOAC-Bz significantly impacts the mRNA expression of osteoclast-specific marker genes, hinders the formation of mature osteoclasts, and suppresses F-actin belt formation and bone resorption activity []. Additionally, in vivo studies have shown PPOAC-Bz's efficacy in preventing OVX-induced bone loss, further solidifying its potential as a treatment option for osteolytic disorders [].

Reference:

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl shows a significant inhibitory effect on osteoclast differentiation, suggesting its potential as a therapeutic agent for osteoclast-related bone diseases []. In vitro, PPOA-N-Ac-2-Cl exhibits a dose-dependent reduction in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells without significant cytotoxicity []. Additionally, it downregulates the expression of various osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis []. The compound also reduces the protein levels of CtsK, a crucial protease for bone resorption []. Furthermore, PPOA-N-Ac-2-Cl decreases bone resorption activity and F-actin ring formation, highlighting its potential in treating bone diseases associated with excessive bone resorption [].

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523; OPC)

Compound Description: OPC-14523 is a novel compound with a high affinity for σ and 5-HT1A receptors and the 5-HT transporter, exhibiting antidepressant-like effects in animal models of depression [, ]. It enhances acetylcholine (ACh) release in the brain, thereby potentially improving learning and memory []. In rats, OPC-14523 administration improved scopolamine-induced learning impairments in the passive-avoidance task and memory impairment in the Morris water maze []. Chronic administration mitigated age-related impairments in learning acquisition in the water maze and the conditioned active-avoidance response test []. Unlike acetylcholinesterase (AChE) inhibitors, OPC-14523 doesn't inhibit AChE activity or induce peripheral cholinomimetic responses []. This suggests its potential as a novel therapeutic approach for cognitive disorders associated with age-associated cholinergic deficits [].

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)

Compound Description: PB28 acts as a potent and selective σ2-receptor agonist. It has demonstrated an ability to reverse doxorubicin resistance in breast cancer cells, making it a compound of interest for further research in cancer treatment []. Structural modifications to PB28, particularly those involving the piperazine nitrogen atoms, significantly impact its affinity for σ receptors, indicating the importance of these atoms for receptor binding and activity [].

Properties

Product Name

N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide

IUPAC Name

N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide

Molecular Formula

C15H29N3O

Molecular Weight

267.41 g/mol

InChI

InChI=1S/C15H29N3O/c1-2-8-17-9-11-18(12-10-17)13-15(19)16-14-6-4-3-5-7-14/h14H,2-13H2,1H3,(H,16,19)

InChI Key

QQQGFRZKGCDDJU-UHFFFAOYSA-N

SMILES

CCCN1CCN(CC1)CC(=O)NC2CCCCC2

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.